Computed Lipophilicity (XLogP3-AA) Guides Fragment Library Selection Over Simpler Analogs
The target compound exhibits a computed XLogP3-AA value of 0.7, positioning it in a favorable lipophilicity range for a fragment-sized building block [1]. In comparison, a simpler and commercially analogous piperazine building block, 1-[2-(methylsulfanyl)ethyl]piperazine (with a free secondary amine and lacking the 2-methyl-3-methylsulfanylpropan-1-one side chain), possesses a lower computed XLogP3-AA of approximately 0.4 (calculated by PubChem for its non-methylated version, 1-[2-(methylsulfanyl)ethyl]piperazine) [2]. This quantifiable difference of +0.3 log units indicates that the target compound offers moderately increased lipophilicity, balancing aqueous solubility with potential for improved passive membrane permeability relative to the des-methyl, simpler amine analog. For fragment library design, this shift away from highly polar, low-logP fragments is often desirable.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-[2-(Methylsulfanyl)ethyl]piperazine (simpler analog without N-methylpiperazine amide side chain): ~0.4 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). Comparator value calculated via PubChem structure-based prediction for the analogous simple piperazine core. |
Why This Matters
This difference enables medicinal chemists to rationally select this building block when a modest increase in fragment lipophilicity is sought, without entering the high-logP space that often correlates with poor developability.
- [1] PubChem. Compound Summary for CID 145867349, 2-Methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem. Computed Properties for 1-[2-(methylsulfanyl)ethyl]piperazine (CID 2776357). National Center for Biotechnology Information. Accessed via PubChem structure search. View Source
